[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3-ethoxyphenyl)methanone
Description
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl groups, a hydroxy group, and a pyrazole ring
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c1-2-23-9-5-3-4-8(6-9)12(21)20-14(22,13(17)18)7-10(19-20)11(15)16/h3-6,11,13,22H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVZWJWZJFICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.
Hydroxylation: The hydroxy group is introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Group: The final step involves the coupling of the pyrazole derivative with 3-ethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromodifluoromethane, sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The difluoromethyl groups and the hydroxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazole ring provides structural stability and facilitates the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3,5-bis(methyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
Compared to similar compounds, 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is unique due to the presence of difluoromethyl groups and a hydroxy group. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
